4-(5-Bromo-2-chlorobenzyl)morpholine
Overview
Description
4-(5-Bromo-2-chlorobenzyl)morpholine is a useful research compound. Its molecular formula is C11H13BrClNO and its molecular weight is 290.58 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radioprotection in X-Irradiation
A novel compound, S-phenethyl-formamidino-4(N-ethyl isothioamide) morpholine dihydrochloride, has demonstrated protective effects against radiation-induced damage. It effectively mitigated radiation-induced changes in the thyroid and testes and prevented alterations in DNA, RNA, and protein biosynthetic processes in the brain. The compound's ability to avert radiobiological damage highlights its potential application in radioprotection during X-irradiation treatments (Hasan et al., 1983).
Fruit Preservation and Dietary Exposure Analysis
Morpholine is commonly used as an emulsifier in wax coatings for fruits, aiding in preservation and protection against pests and fungal contamination. A study analyzed morpholine residues in fruits and juices and assessed dietary exposure in China. It found that the dietary exposure to morpholine residues from fruits and juices was below the acceptable daily intake, suggesting no significant health concerns. The study provides insights into the use of morpholine in food preservation and its implications for consumer safety (Cao et al., 2019).
Metabolism and Biotransformation
A study on the metabolism of moclobemide, a morpholine-containing compound, revealed extensive biotransformation. The research found that less than 1% of the administered dose was excreted unchanged, with the majority being metabolized. The primary metabolic pathways included oxidative attacks on the morpholine moiety, leading to various oxidation products. This comprehensive analysis of metabolites contributes to the understanding of the metabolic processes and biotransformation of morpholine compounds (Jauch et al., 1990).
Properties
IUPAC Name |
4-[(5-bromo-2-chlorophenyl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVNXHLRYGDHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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